molecular formula C10H15F B096832 2-Fluoroadamantane CAS No. 16668-83-0

2-Fluoroadamantane

Cat. No.: B096832
CAS No.: 16668-83-0
M. Wt: 154.22 g/mol
InChI Key: SVIIPBADUQGZCF-UHFFFAOYSA-N
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Description

2-Fluoroadamantane is an organic compound belonging to the adamantane family, characterized by a rigid, cage-like structureThe molecular formula of this compound is C10H15F, and it is known for its stability and unique reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroadamantane can be synthesized through several methods. One common approach involves the selective fluorination of adamantane using an electrochemical method. In this process, adamantane is dissolved in a mixture of triethylamine-hydrogen fluoride and dichloromethane, and electrolysis is carried out at 35°C using platinum electrodes. The reaction yields this compound with a high degree of selectivity .

Industrial Production Methods: Industrial production of this compound typically involves halogen exchange reactions. For instance, 1-Fluoroadamantane can be prepared by halogen exchange of the corresponding bromide with silver fluoride or zinc fluoride. This method is more convenient and economical compared to other fluorination techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroadamantane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the adamantane framework, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Electrophilic Fluorination: Selectfluor is a common reagent used for the fluorination of adamantane derivatives.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide, which can oxidize the adamantane framework.

Major Products Formed: The major products formed from these reactions include various fluorinated adamantane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Fluoroadamantane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoroadamantane involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes. This property is particularly useful in drug delivery systems, where this compound can act as an anchor in the lipid bilayer of liposomes, facilitating targeted delivery of therapeutic agents .

Comparison with Similar Compounds

Uniqueness of 2-Fluoroadamantane: this compound stands out due to its unique combination of stability, reactivity, and enhanced lipophilicity. These properties make it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-fluoroadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIIPBADUQGZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168154
Record name 2-Fluoroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16668-83-0
Record name 2-Fluoroadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016668830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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